ethyl 1-benzyl-6-bromo-5-hydroxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate
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Overview
Description
Ethyl 1-benzyl-6-bromo-5-hydroxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate is a complex organic compound belonging to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and their extensive biological activities
Preparation Methods
The synthesis of ethyl 1-benzyl-6-bromo-5-hydroxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The specific synthetic route for this compound would include the bromination of the indole ring, followed by the introduction of the piperazine moiety and the esterification of the carboxylic acid group. Industrial production methods would likely involve optimization of these steps to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts.
Scientific Research Applications
Ethyl 1-benzyl-6-bromo-5-hydroxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to bind to multiple receptors in the body, influencing various biological processes . The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 1-benzyl-6-bromo-5-hydroxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-Fluoroindole: Known for its antiviral properties.
Indole-3-carbinol: Studied for its anticancer effects.
This compound’s unique structure, including the bromine and piperazine moieties, distinguishes it from other indole derivatives and contributes to its specific properties and applications.
Properties
Molecular Formula |
C30H32BrN3O3 |
---|---|
Molecular Weight |
562.5 g/mol |
IUPAC Name |
ethyl 1-benzyl-6-bromo-5-hydroxy-2-[[4-(2-methylphenyl)piperazin-1-yl]methyl]indole-3-carboxylate |
InChI |
InChI=1S/C30H32BrN3O3/c1-3-37-30(36)29-23-17-28(35)24(31)18-26(23)34(19-22-10-5-4-6-11-22)27(29)20-32-13-15-33(16-14-32)25-12-8-7-9-21(25)2/h4-12,17-18,35H,3,13-16,19-20H2,1-2H3 |
InChI Key |
QDMZABCJBHJAKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)CC3=CC=CC=C3)CN4CCN(CC4)C5=CC=CC=C5C |
Origin of Product |
United States |
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